

Unveiling the Molecular Architecture: A Comparative Guide to Purine N-oxide Crystallography

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Compound of Interest		
Compound Name:	6-HYDROXY-9H-PURINE 3-N-	
	OXIDE	
Cat. No.:	B173539	Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating these atomic-level details. This guide provides a comparative analysis of the crystallographic structure of a purine N-oxide, offering insights into its molecular conformation and intermolecular interactions.

While the specific crystallographic data for **6-HYDROXY-9H-PURINE 3-N-OXIDE** is not publicly available, this guide presents a detailed analysis of a closely related and structurally characterized molecule: Adenine N1-oxide. By examining the crystal structure of this analog, we can infer key structural features and packing arrangements that are likely to be relevant to other purine N-oxides.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the sulfuric acid complex of Adenine N1-oxide. This data provides a quantitative basis for understanding the crystal packing and molecular geometry.



Crystallographic Parameter	Adenine N1-oxide-sulfuric acid complex	
Crystal System	Orthorhombic	
Space Group	P212121	
Unit Cell Dimensions	a = 10.224(1) Å	
b = 14.944(2) Å		
c = 5.639(1) Å	_	
Molecules per Unit Cell (Z)	4	
Calculated Density (Dc)	1.921 g/cm ³	
Observed Density (Do)	1.910 g/cm ³	
Final R-value	0.042 (for 838 reflections)	

Data sourced from Prusiner, P. & Sundaralingam, M. (1972). Stereochemistry of nucleic acids and their constituents. XXV. Crystal and molecular structure of adenine N1-oxide-sulfuric acid complex. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(7), 2142-2148.

Experimental Protocol: X-ray Crystallography of a Purine N-oxide

The following protocol outlines the key steps involved in determining the crystal structure of a purine N-oxide, such as Adenine N1-oxide.

1. Crystallization:

- Method: Slow evaporation of a saturated solution is a common technique.
- Solvent System: A suitable solvent system must be empirically determined. For the Adenine N1-oxide-sulfuric acid complex, an aqueous solution containing sulfuric acid was used.
- Procedure:



- Dissolve the purine N-oxide in the chosen solvent to create a saturated or near-saturated solution. Gentle heating may be required to facilitate dissolution.
- Filter the solution to remove any particulate matter.
- Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the container partially open in a controlled environment.
- Monitor for the formation of single, well-defined crystals.

2. X-ray Data Collection:

- Instrumentation: A four-circle automated diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is typically used.
- Procedure:
 - Mount a suitable single crystal on a goniometer head.
 - Center the crystal in the X-ray beam.
 - Collect diffraction data by rotating the crystal and detector to measure the intensities of the diffracted X-ray beams at various angles.
- 3. Structure Determination and Refinement:
- Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for data processing, structure solution, and refinement.
- Procedure:
 - Data Reduction: Process the raw diffraction data to obtain a set of unique reflection intensities.
 - Phase Problem Solution: Determine the initial phases of the structure factors. For noncentrosymmetric space groups, direct methods like the tangent formula are often employed.

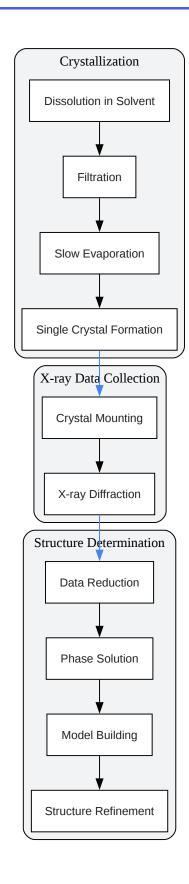


- Model Building: Build an initial atomic model based on the electron density map.
- Structure Refinement: Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using the R-value.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

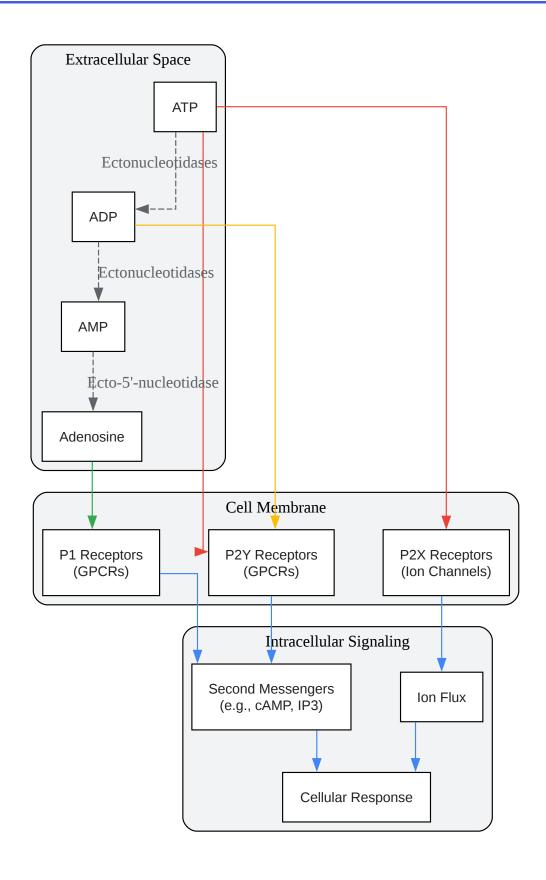




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Caption: Experimental workflow for X-ray crystallography.





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Caption: Overview of the purinergic signaling pathway.



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